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Cat. No.: B015604

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Bromoindole (CAS 52488-36-5),
a halogenated indole that serves as a versatile building block in synthetic organic chemistry
and possesses notable biological activities. This document details its physicochemical
properties, synthesis, and applications, with a particular focus on its role as a precursor to
complex alkaloids and its antimicrobial properties. While noted in vendor literature as a
potential Glycogen Synthase Kinase 3 (GSK-3) inhibitor, quantitative data to substantiate this
claim in peer-reviewed literature is not currently available. This guide includes detailed
experimental protocols for key synthetic applications and biological assays, alongside
visualizations of relevant biological pathways to support further research and development.

Physicochemical Properties

4-Bromoindole is a solid, often appearing as a colorless to yellow or brown liquid or solid,
depending on purity and storage conditions.[1][2] It is characterized by the presence of a
bromine atom at the C4 position of the indole ring, which significantly influences its reactivity
and biological interactions.

Table 1: Physicochemical Properties of 4-Bromoindole
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Property Value Source(s)
CAS Number 52488-36-5 [3]
Molecular Formula CsHeBIrN [3]
Molecular Weight 196.04 g/mol [31[4]
Appearance C.:ok')rless t(:f Yellow/Brown e
liquid or solid

Melting Point 15-17 °C [5]
Boiling Point 283-285 °C (lit.) [4]
Density 1.563 g/mL at 25 °C (lit.) [4]
Refractive Index (n20/D) 1.655 (lit.) [4]
Flash Point 110 °C (230 °F) - closed cup [4]
SMILES Brclcccc2[nH]cccl2 [4]
InChi Key GRJZJFUBQYULKL- 4]

UHFFFAOYSA-N

Store at 2-8°C under inert gas,
Storage _ (5]
protect from light.

Synthesis and Chemical Reactivity

4-Bromoindole serves as a crucial starting material for the synthesis of more complex
molecules due to the versatility of the indole scaffold and the reactivity of the C-Br bond, which
allows for various cross-coupling reactions.

General Synthesis of 4-Bromoindole

Several synthetic routes to 4-bromoindole have been reported. One common method involves
the electrophilic bromination of indole. However, controlling the regioselectivity can be
challenging. Alternative methods include:

o Oxidative coupling reaction with ZrOCl2 and H20:2 or HBr.
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e Reaction of 4-bromoaniline with CuSO4 and Mn(NOs)2.[6]

Application in Natural Product Synthesis

4-Bromoindole is a key precursor in the total synthesis of several biologically active natural
products.

4-Bromoindole is a starting material for the synthesis of clavicipitic acid, an ergot alkaloid.[3]

Experimental Protocol: Synthesis of (S)-4-Bromotryptophan from 4-Bromoindole This protocol
is adapted from the principles outlined in the synthesis of clavicipitic acid, where 4-
bromotryptophan is a key intermediate.

e Reaction Setup: A mixture of 4-bromoindole (1.0 eq) and DL-serine (1.5 eq) in acetic
anhydride (Acz0, 5.0 eq) is prepared in a round-bottom flask equipped with a magnetic
stirrer and a reflux condenser.

o Heating: The reaction mixture is heated to reflux and maintained at this temperature for 3-4
hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and the
excess acetic anhydride is removed under reduced pressure. The residue is then dissolved
in water and neutralized with a saturated solution of sodium bicarbonate (NaHCOs).

o Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate (Na=S0a4), and
concentrated in vacuo to yield the crude N-acetyl-DL-4-bromotryptophan.

e Enzymatic Resolution: The racemic N-acetyl-DL-4-bromotryptophan is subjected to
enzymatic kinetic resolution using an appropriate acylase (e.g., from Aspergillus sp.) in a
buffered aqueous solution (pH ~7.0) at 37 °C. The enzyme selectively hydrolyzes the N-
acetyl group from the L-enantiomer.

 Purification: The resulting mixture of (S)-4-bromotryptophan and N-acetyl-(R)-4-
bromotryptophan is separated by adjusting the pH and performing selective extraction or
crystallization to isolate the desired (S)-4-bromotryptophan.
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4-Bromoindole is the starting point for a concise and scalable total synthesis of dictyodendrin
B, a marine alkaloid with telomerase inhibitory activity.

Experimental Protocol: Copper-Catalyzed C-H Arylation of 4-Bromoindole This protocol is the
initial step in the total synthesis of Dictyodendrin B as described by Pitts, A. K., et al.

» N-Protection: To a solution of 4-bromoindole (1.0 eq) in a suitable solvent such as
dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at O °C. After
stirring for 30 minutes, add a protecting group reagent, for example, (2-
(chloromethoxy)ethyl)trimethylsilane (SEM-CI, 1.2 eq). Allow the reaction to warm to room
temperature and stir until completion (monitored by TLC).

e Work-up and Purification: The reaction is quenched with water and extracted with an organic
solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and
concentrated. The crude product, N-SEM-4-bromoindole, is purified by column
chromatography.

e C-H Arylation Reaction Setup: In a reaction vessel, combine the N-protected 4-bromoindole
(1.0 eq), a diaryliodonium salt (e.g., diphenyliodonium triflate, 1.5 eq), a copper catalyst such
as copper(l) iodide (Cul, 10 mol%), and a ligand like 1,10-phenanthroline (20 mol%) in an
appropriate solvent (e.g., 1,2-dichloroethane).

e Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g.,
argon) at a specified temperature (e.g., 100 °C) for several hours until the starting material is
consumed (monitored by TLC or GC-MS).

» Final Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is
concentrated. The residue is then purified by flash column chromatography on silica gel to
yield the C3-arylated 4-bromoindole derivative.

Biological Activity and Applications
Potential as a GSK-3 Inhibitor and Relevant Signaling
Pathways

4-Bromoindole is cited by chemical suppliers as a potential inhibitor of Glycogen Synthase
Kinase 3 (GSK-3).[2][3][4] GSK-3 is a constitutively active serine/threonine kinase that is a key
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regulator in numerous cellular processes. Its inhibition has therapeutic potential in various
diseases, including neurodegenerative disorders and mood disorders. Two major signaling
pathways where GSK-3 plays a pivotal role are the Wnt/3-catenin and insulin signaling
pathways.

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex” that phosphorylates [3-
catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3
prevents this phosphorylation, leading to the stabilization and nuclear translocation of 3-
catenin, where it activates target gene transcription. An inhibitor like 4-bromoindole would be
expected to promote this signaling cascade.
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Caption: Wnt/[3-catenin signaling pathway and the potential inhibitory role of 4-Bromoindole on
GSK-3.

Insulin binding to its receptor triggers a cascade that activates Akt (Protein Kinase B). Akt then
phosphorylates and inactivates GSK-3. This inactivation allows for the dephosphorylation and
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activation of glycogen synthase, promoting glycogen synthesis. An inhibitor of GSK-3 would
mimic the downstream effects of insulin signaling in this context.
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Caption: Insulin signaling pathway showing the role of GSK-3 and the potential action of an
inhibitor.

Antimicrobial and Antibiofilm Activity

Recent studies have demonstrated that 4-bromoindole possesses significant antimicrobial and
antibiofilm properties.

Table 2: Antimicrobial Activity of 4-Bromoindole

Organism Activity Concentration Source(s)
Escherichia coli Minimum Inhibitory
) 100 pg/mL [7]
0157:H7 Concentration (MIC)
Escherichia coli Biofilm Inhibition
20 pg/mL [7]
0157:H7 (>61%)
Vibrio Minimum Inhibitory
. i 50 pg/mL [8]
parahaemolyticus Concentration (MIC)

The antibiofilm effects of 4-bromoindole against E. coli 0157:H7 are attributed to the reduction
of swimming and swarming motility and the formation of curli, which are essential for biofilm
development.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol is a
generalized procedure based on standard broth microdilution methods as described in the cited
literature.[7][8]

e Preparation of Inoculum: A single colony of the test bacterium (e.g., E. coli O157:H7) is
inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight at
37 °C with shaking. The overnight culture is then diluted to achieve a final concentration of
approximately 5 x 10> CFU/mL in the wells of a microtiter plate.

o Preparation of Compound Dilutions: A stock solution of 4-bromoindole is prepared in
dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the broth medium in a
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96-well microtiter plate to achieve a range of final concentrations (e.g., from 2 to 256 pg/mL).
The final DMSO concentration should be kept constant and low (e.g., <1%) in all wells.

 Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing
the compound dilutions. Control wells containing only medium (sterility control), medium with
bacteria (growth control), and medium with bacteria and DMSO (solvent control) are also
included. The plate is incubated at 37 °C for 18-24 hours.

o Determination of MIC: After incubation, the MIC is determined as the lowest concentration of
4-bromoindole that completely inhibits visible bacterial growth.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method) This protocol is adapted
from methodologies used to assess antibiofilm activity.[7][9]
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Caption: Workflow for the crystal violet biofilm inhibition assay.
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Safety and Toxicology

4-Bromoindole is classified as a hazardous substance. It is a skin and eye irritant and may
cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including
gloves, safety goggles, and a dust mask or respirator, should be used when handling this
compound.[4]

Table 3: GHS Hazard Information for 4-Bromoindole

Hazard Class Code Description Source(s)
Skin Irritation H315 Causes skin irritation [10]
o Causes serious eye

Eye Irritation H319 S [10]
irritation

Specific Target Organ )

o _ May cause respiratory

Toxicity (Single H335 T [10]
irritation

Exposure)

Detailed toxicological data, such as LD50 values, are not readily available in the public domain.
In vitro cytotoxicity studies on other brominated indole derivatives, such as 6-bromoisatin, have
shown activity against cancer cell lines, with IC50 values around 100 uM against HT29 and
Caco2 cells. However, direct cytotoxicity data for 4-bromoindole is needed for a
comprehensive risk assessment.

Conclusion

4-Bromoindole (CAS 52488-36-5) is a valuable heterocyclic compound with significant utility in
organic synthesis and demonstrated biological activity. Its primary application lies in its role as
a versatile starting material for the total synthesis of complex natural products, such as
clavicipitic acid and dictyodendrin B. Furthermore, its quantifiable antimicrobial and antibiofilm
properties against pathogenic bacteria like E. coli O157:H7 and V. parahaemolyticus present
an interesting avenue for the development of new therapeutic agents. While its potential as a
GSK-3 inhibitor is noted, this requires further experimental validation with quantitative assays.
The detailed protocols and pathway diagrams provided in this guide are intended to facilitate
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further research into the synthetic applications and biological mechanisms of 4-bromoindole,
offering a solid foundation for professionals in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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